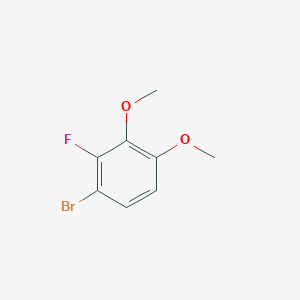

1-Bromo-3,4-dimethoxy-2-fluorobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Bromo-3,4-dimethoxy-2-fluorobenzene is a derivative of benzene . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . Its molecular formula is C8H8BrFO2 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with bromo, fluoro, and two methoxy groups attached to it . The exact positions of these groups can be determined by the numbering in the compound’s name.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the sources, similar compounds like 1-Bromo-4-fluorobenzene are known to undergo cross-coupling reactions . Additionally, compounds with similar structures have been used in the synthesis of phosphine ligands .Aplicaciones Científicas De Investigación

Synthesis of Sulfur-Functionalized Benzoquinones

1-Bromo-3,4-dimethoxy-2-fluorobenzene has been explored for its reactivity in regioselective bromination processes. The study by Aitken et al. (2016) demonstrates its utility in producing bromination products that serve as precursors for new sulfur-containing quinone derivatives, showcasing its role in synthesizing complex organic molecules with potential applications in materials science and pharmaceuticals Aitken, Jethwa, Richardson, & Slawin, 2016.

Electrolyte Additives for Lithium-Ion Batteries

Zhang Qian-y (2014) investigated 4-bromo-2-fluoromethoxybenzene as a bi-functional electrolyte additive for lithium-ion batteries. The study highlights its ability to form a protective polymer film on electrodes, enhancing the thermal stability and safety of lithium-ion batteries without compromising their performance. This research underscores the compound's significance in developing safer and more efficient energy storage technologies Zhang, 2014.

Photodissociation Studies

Research on the photodissociation of halobenzene derivatives, including 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene, provides insights into the effects of halogen substitution on molecular dissociation dynamics. The study by Xi-Bin Gu et al. (2001) delves into the translational energy distributions of photofragments, contributing to our understanding of molecular photophysics and photochemistry Gu, Wang, Huang, Han, He, & Lou, 2001.

Organic Synthesis and Catalysis

The compound's utility extends to the field of organic synthesis, where it serves as a precursor or intermediate in various reactions. For instance, its involvement in the preparation of organoaluminium complexes Lee & Liang, 2005 and in the selective ortho-metalation reactions Baenziger, Eswaran, Jiang, & Kasinathan, 2019 highlights its versatility in facilitating complex chemical transformations. These applications underscore the compound's importance in advancing methodologies for synthesizing functionalized organic molecules with potential applications in drug discovery, material science, and beyond.

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 1-Bromo-3,4-dimethoxy-2-fluorobenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .

Mode of Action

The compound undergoes electrophilic aromatic substitution . This is a two-step mechanism :

- Step 1 (Slow) : The electrons in the pi bond attack the electrophile, forming a sigma-bond to the benzene ring and generating a positively charged benzenonium intermediate .

- Step 2 (Fast) : A base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond and aromaticity is reformed .

Biochemical Pathways

The compound is involved in the electrophilic aromatic substitution reactions of benzene . This reaction maintains the aromaticity of the benzene ring . The compound can also undergo free radical bromination, nucleophilic substitution, and oxidation .

Result of Action

The result of the compound’s action is the formation of a substituted benzene ring . The substitution occurs at the benzylic position . The exact molecular and cellular effects would depend on the specific context of the reaction and the presence of other compounds.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is highly flammable and can be easily ignited by heat, sparks, or flames . Its vapors may form explosive mixtures with air . Therefore, the compound’s action, efficacy, and stability must be considered in the context of its environment.

Propiedades

IUPAC Name |

1-bromo-2-fluoro-3,4-dimethoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO2/c1-11-6-4-3-5(9)7(10)8(6)12-2/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHJFWBQOLVRPTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1095544-37-8 |

Source

|

| Record name | 1-bromo-2-fluoro-3,4-dimethoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2984278.png)

![2-(2,4-Dichlorophenyl)-3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B2984279.png)

![(E)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2984280.png)

![N-Methyl-N-[2-[[1-(1,2,4-oxadiazol-3-yl)cyclopentyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2984282.png)

![8-Bromo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2984285.png)

![2-((2,4-Difluorophenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2984286.png)

![(Z)-2-Cyano-3-[4-[(4-fluorophenyl)methoxy]phenyl]-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2984287.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,5-dibromophenyl)acetamide](/img/structure/B2984288.png)

![5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2984289.png)

![9-(3,5-dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2984292.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2984295.png)

![[1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester](/img/structure/B2984299.png)